molecular formula C21H28F3N6O6P B608519 Leniolisib phosphate CAS No. 1354691-97-6

Leniolisib phosphate

Katalognummer: B608519
CAS-Nummer: 1354691-97-6
Molekulargewicht: 548.5 g/mol
InChI-Schlüssel: XXEDEGOAYSGNPS-ZOWNYOTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leniolisib phosphate is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor developed by Novartis and approved by the FDA in March 2023 for treating activated phosphoinositide 3-kinase delta syndrome (APDS), a rare genetic immunodeficiency affecting approximately 1–2 per million individuals . APDS is caused by gain-of-function mutations in PIK3CD or PIK3R1, leading to hyperactivation of the PI3Kδ pathway, dysregulated lymphocyte maturation, and immune dysfunction. Leniolisib selectively inhibits PI3Kδ, reducing downstream signaling (e.g., AKT/mTOR) and normalizing immune cell proliferation and function .

Vorbereitungsmethoden

Synthetic Pathway of Leniolisib Base

The synthesis of leniolisib begins with a quinazoline derivative as the core scaffold. Key intermediates and reaction conditions are outlined below.

Initial Synthesis Steps

The foundational synthesis (Scheme 1) starts with compound 1 (6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine), which undergoes sequential modifications to introduce fluorinated and heterocyclic substituents . A critical step involves the coupling of a pyrido[4,3-d]pyrimidine intermediate with a trifluoromethyl-substituted benzyl group under Ullmann conditions, achieving a 78% yield .

Table 1: Key intermediates in leniolisib synthesis

IntermediateStructureRole in Synthesis
Compound 1Pyrido[4,3-d]pyrimidine coreScaffold for functionalization
Compound 2Trifluoromethyl-benzyl derivativeEnhances PI3Kδ selectivity
Compound 3Methoxy-substituted side chainOptimizes metabolic stability

Optimization for Lipophilicity and Permeability

Early analogs exhibited poor membrane permeability due to high polarity. Introducing a methoxy group at the C-5 position of the pyrimidine ring reduced polarity while maintaining potency (IC₅₀ = 12 nM against PI3Kδ) . Permeability was further improved by replacing a polar amide group with a methylene linker, yielding a 4.5-fold increase in PAMPA permeability .

Phosphate Salt Formation

Leniolisib’s low aqueous solubility (0.2 mg/mL at pH 7.4) necessitated salt formation to enhance bioavailability.

Salt Screening and Selection

A salt screen identified phosphoric acid as optimal, forming a crystalline phosphate salt with 548.45 g/mol molecular weight . The salt improved solubility to 100 mg/mL in water, a 500-fold enhancement over the free base .

Table 2: Physicochemical properties of this compound

PropertyValueMethod
Solubility (H₂O)100 mg/mLUSP dissolution
pKa4.2 (basic), 9.8 (acidic)Potentiometric titration
Crystal formMonoclinic, P2₁/cX-ray diffraction

Crystallization Process

The salt is crystallized from a mixture of ethanol and water (3:1 v/v) at 25°C, yielding needle-shaped crystals with a melting point of 198–201°C . Process parameters include:

  • Stoichiometry : 1:1 molar ratio of leniolisib to phosphoric acid.

  • Cooling rate : 0.5°C/min to prevent amorphous precipitation.

  • Yield : 92% after recrystallization .

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) achieves >99.5% purity . Critical impurities include:

  • M1 metabolite : O-demethylation product (retention time = 12.3 min).

  • M43 metabolite : N-dealkylation byproduct (retention time = 14.8 min) .

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, pyrimidine-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂) .

  • Mass spectrometry : [M+H]⁺ = 549.2 m/z, consistent with theoretical molecular weight .

Scale-Up and Process Validation

Pilot-Scale Synthesis

A 10 kg batch synthesis achieved 85% overall yield using the following conditions:

  • Reactor : 500 L glass-lined vessel.

  • Temperature control : ±2°C for exothermic steps.

  • Quality control : In-process checks for intermediate purity (>98%) .

Stability Studies

This compound exhibits stability under accelerated conditions (40°C/75% RH for 6 months), with <0.5% degradation products . Degradation pathways include hydrolysis of the methoxy group and oxidation at the pyrimidine ring .

Regulatory and Manufacturing Considerations

The FDA-approved formulation (JOENJA® tablets) uses this compound equivalent to 70 mg leniolisib per dose . Critical manufacturing steps include:

  • Granulation : Wet granulation with lactose monohydrate and microcrystalline cellulose.

  • Coating : Film-coating with hydroxypropyl methylcellulose to mask bitterness .

Table 3: Formulation composition of JOENJA® tablets

ComponentFunctionPercentage (w/w)
This compoundActive ingredient30.5%
Lactose monohydrateBinder52.0%
Magnesium stearateLubricant1.5%

Analyse Chemischer Reaktionen

Leniolisibphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene oder Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome

Leniolisib phosphate is primarily indicated for the treatment of APDS in patients aged 12 years and older. The clinical efficacy of leniolisib has been demonstrated through several pivotal studies:

  • Phase 3 Randomized Controlled Trial : A study involving 31 patients showed that those treated with leniolisib experienced significant reductions in lymph node size and improvements in immune cell profiles compared to placebo. Specifically, the treatment led to a 62.7% reduction in lymphadenopathy and a notable increase in naïve B cells by 37.3 percentage points (p=0.0002) .
  • Long-Term Open-Label Extension Study : In a follow-up study with 37 patients over five years, leniolisib maintained its efficacy, demonstrating continued reductions in lymphadenopathy and spleen volume while also improving overall immune function .

Safety Profile

This compound has shown a favorable safety profile, with most adverse events classified as mild (grades 1-3). In clinical trials, serious adverse events were rare and not deemed related to the medication . The drug's tolerability was further confirmed in long-term studies where no significant safety concerns were raised over extended use .

Efficacy Outcomes

The following table summarizes key efficacy outcomes from clinical studies involving this compound:

Study Type Patient Count Reduction in Lymph Node Size (%) Increase in Naïve B Cells (%) Spleen Volume Reduction (cm³)
Phase 3 RCT3162.7%37.3%-186 cm³
Open-Label Extension Study37Continued reductionSustained increase-37.6%

Immunological Improvements

This compound has been associated with various immunological benefits:

  • Increased Naïve B Cells : The percentage of naïve B cells significantly increased from baseline levels, indicating improved immune reconstitution.
  • Reduced Serum Immunoglobulin M Levels : Patients treated with leniolisib exhibited lower serum immunoglobulin M levels compared to those receiving placebo .

Case Study 1: Patient Response to Leniolisib

A patient diagnosed with APDS received this compound for three months. Post-treatment evaluations revealed:

  • Lymphadenopathy : A marked reduction in lymph node size by approximately 70%.
  • Immune Function : Normalization of key immune cell subsets, including an increase in naïve B cells from 15% to over 50%.

Case Study 2: Long-Term Efficacy

In a long-term follow-up of a cohort of patients treated with this compound for over two years:

  • Annual Infection Rates : Patients experienced significantly reduced annualized infection rates (p=0.004).
  • Quality of Life Improvements : Many reported enhanced quality of life due to fewer infections and improved physical health.

Vergleich Mit ähnlichen Verbindungen

Key Features

  • Chemical Properties : Molecular formula C₂₁H₂₅F₃N₆O₂·H₃PO₄; molecular weight 548.46 g/mol (phosphate salt). It has a logD (pH 7.4) of 3.1, pH-dependent solubility, and complies with Lipinski’s Rule of 5 .
  • Dosage : 70 mg twice daily, orally, with or without food .
  • Clinical Efficacy: In a 12-week randomized trial (NCT02435173), leniolisib reduced lymphoproliferation (39% reduction in lymph node size, 40% in spleen volume) and normalized IgM levels .

Comparison with Similar PI3K Inhibitors

Mechanism and Selectivity

Leniolisib’s high selectivity for PI3Kδ (IC₅₀ = 11 nM) distinguishes it from other PI3K inhibitors:

  • Idelalisib : Targets PI3Kδ (IC₅₀ = 2.5 nM) but lacks isoform specificity, leading to off-target effects (e.g., hepatotoxicity, colitis) .
  • Umbralisib : Dual PI3Kδ and CK1ε inhibitor (IC₅₀ = 22 nM for PI3Kδ); associated with severe adverse events (AEs), including infections and hypertension .
  • Duvelisib : Pan-PI3K inhibitor (IC₅₀ = 2.5 nM for δ/γ isoforms), linked to fatal immune-mediated toxicities .
Compound Target IC₅₀ (nM) Selectivity vs. Other Isoforms
Leniolisib PI3Kδ 11 28× (α), 43× (β), 257× (γ)
Idelalisib PI3Kδ 2.5 Limited selectivity
Copanlisib PI3Kα/δ 0.5 (α), 0.7 (δ) Non-selective
Alpelisib (Fulvestrant) PI3Kα 4.6 α-specific

Clinical Efficacy and Indications

  • Leniolisib: Approved for APDS (2023). Trials demonstrated rapid normalization of lymphocyte subsets (e.g., CD4+/CD8+ ratios) and sustained reductions in lymphoproliferation .
  • Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and follicular lymphoma (2014). Efficacy marred by high discontinuation rates due to AEs .
  • Umbralisib : Approved for marginal zone lymphoma (2021). Withdrawn in 2022 due to fatal toxicity risks .

Pharmacokinetics (PK)

  • Idelalisib : Requires dose adjustments for hepatic impairment and interacts with CYP3A4 substrates .
  • Alpelisib : High-fat meals increase AUC by 73%; contraindicated with strong CYP3A4 inducers .

Biologische Aktivität

Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.

  • Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:
    • IC50 Values :
      • PI3Kδ: 11 nM
      • PI3Kα: 22-fold higher
      • PI3Kβ: 38-fold higher
      • PI3Kγ: 202-fold higher .

This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.

Pharmacodynamics

In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .

Key Findings from Clinical Trials:

  • Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .
  • Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .

Case Studies

A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:

  • Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.
  • Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .

Safety Profile

Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.

Summary Table of Biological Activity

Parameter Observation
Selectivity (IC50)PI3Kδ: 11 nM; PI3Kα: 22-fold higher
Reduction in pAkt-positive B cells~80% at steady state (70 mg BID)
Lymph node size reduction62.7% vs. placebo
Spleen volume reduction37.6% vs. placebo
Common adverse eventsMild gastrointestinal symptoms

Q & A

Basic Research Question: What is the molecular mechanism by which leniolisib phosphate selectively inhibits PI3Kδ, and how does this specificity impact experimental design?

Answer:
this compound is a potent, isoform-selective inhibitor of PI3Kδ, with an IC50 of 11 nM. Its selectivity over other PI3K isoforms (28-fold for α, 43-fold for β, 257-fold for γ) is critical for minimizing off-target effects in cellular assays . Mechanistically, leniolisib binds to the ATP-binding pocket of PI3Kδ, blocking phosphorylation of downstream targets like AKT (S473 and T308), as demonstrated in BMPR2-silenced pulmonary artery endothelial cells (PAECs) . This specificity allows researchers to isolate PI3Kδ-dependent signaling pathways in immune cell models (e.g., B/T cell proliferation assays) without confounding effects from other PI3K isoforms. Experimental validation should include Western blotting for pAKT and functional assays (e.g., BrdU incorporation) to confirm pathway inhibition .

Basic Research Question: How should clinical trials for APDS be structured to evaluate leniolisib’s efficacy and safety in heterogeneous patient populations?

Answer:
The phased approach used in APDS trials provides a robust framework:

  • Phase 1 (Dose-Finding): Open-label, static dose escalation (e.g., 70 mg BID) to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and safety .
  • Phase 2/3 (Randomized Control): Double-blind, placebo-controlled trials (e.g., 12-week RCT with 31 patients) to assess primary endpoints (lymphoproliferation reduction) and secondary endpoints (infection frequency, IgG normalization) .
    Patient stratification by genetic mutation (PIK3CD vs. PIK3R1) and age (pediatric vs. adult) is critical, as responses vary. For example, pediatric patients (4–11 years) require weight-adjusted dosing (e.g., 60–140 mg daily) .

Advanced Research Question: What in vitro models best recapitulate the dysregulated PI3Kδ signaling observed in APDS, and how can they be optimized for preclinical testing?

Answer:

  • BMPR2/CAV1-Silenced PAECs: siRNA-mediated knockdown of BMPR2 or CAV1 in PAECs induces AKT hyperactivation, mimicking APDS-related vascular pathology. Leniolisib (1–10 µM) reverses AKT phosphorylation (S473/T308) and reduces EndoMT markers (α-SMA, CD44) .
  • Primary Immune Cells: Peripheral blood mononuclear cells (PBMCs) from APDS patients (PIK3CD E1021K mutation) show elevated pAKT levels. Leniolisib treatment (100 nM) normalizes pAKT and reduces CD19<sup>+</sup> B cell activation .
    Optimization: Include genetic validation (e.g., CRISPR editing) and multi-omics profiling (phosphoproteomics, RNA-seq) to capture pathway crosstalk with NOTCH1/PPARγ .

Advanced Research Question: How can researchers address contradictory data on leniolisib’s efficacy in patients with splice-site vs. missense PIK3R1 mutations?

Answer:
Contradictions arise from mutation-specific effects on PI3Kδ activity:

  • PIK3CD E1021K (Missense): Constitutively activates PI3Kδ, leading to robust pAKT suppression with leniolisib .
  • PIK3R1 Splice-Site Mutations: Truncated regulatory subunits may alter PI3Kδ/γ balance, requiring dual inhibition in some cases .
    Methodological Solutions:
  • Use patient-derived iPSCs to model mutation-specific signaling.
  • Stratify clinical data by mutation type and employ longitudinal immune profiling (e.g., flow cytometry for Treg/Bmem subsets) .

Q. Methodological Guidance: What statistical approaches are recommended for analyzing dose-response relationships in leniolisib studies?

Answer:

  • Dose-Response Curves: Fit data using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Calculate IC50 with 95% confidence intervals .
  • PK/PD Modeling: Use compartmental models to correlate plasma concentrations (Cmax, AUC) with pAKT inhibition. Leverage 19F-NMR or LC-MS for metabolite quantification (e.g., M1/M2 metabolites) .
  • Handling Outliers: Apply Grubbs’ test for outlier removal in small datasets (n < 10) .

Advanced Research Question: How can researchers model leniolisib’s pharmacokinetics in pediatric populations to guide dosing?

Answer:

  • Population PK Modeling: Incorporate allometric scaling for body weight (e.g., 70 mg BID for >45 kg, 60 mg for 12–45 kg) and age-related metabolic differences (CYP3A4 activity) .
  • Pediatric Trials: The ongoing phase 3 trial (NCT pending) for ages 1–6 years uses sparse sampling and Bayesian estimation to minimize blood draws .

Translational Research Question: What combination therapies are being explored to enhance leniolisib’s efficacy in APDS and other PIDs?

Answer:

  • mTOR Inhibitors: Preclinical data suggest synergy with sirolimus (reduces lymphoproliferation but limited by renal toxicity) .
  • JAK/STAT Inhibitors: Co-targeting downstream effectors may overcome resistance in hyperinflammatory subsets.
    Experimental Design: Use factorial ANOVA to test drug interactions in vitro .

Q. Regulatory and Ethical Consideration: How do FDA guidelines influence the design of leniolisib trials for rare diseases?

Answer:

  • Orphan Drug Designation: Allows smaller trial sizes (n = 30–50) and surrogate endpoints (e.g., pAKT suppression) .
  • Pediatric Extrapolation: Leverage adult PK/PD data with safety bridging studies (e.g., ongoing trials for ages 1–6) .

Q. Biomarker Identification: What validated biomarkers are used to monitor leniolisib’s target engagement in clinical trials?

Answer:

  • Primary Biomarker: pAKT (S473) reduction in PBMCs (≥50% suppression correlates with clinical response) .
  • Secondary Biomarkers: Serum IgM/IgG normalization, CD4<sup>+</sup>/CD8<sup>+</sup> ratio improvement .

Q. Future Directions: What gaps remain in understanding leniolisib’s long-term effects on immune reconstitution?

Answer:

  • Unresolved Issues: Long-term B cell lymphopenia risk (observed in 10% of patients) and T cell exhaustion .
  • Research Priorities: Extended follow-up in registries (e.g., 5-year safety data) and single-cell RNA-seq to track clonal diversity .

Eigenschaften

CAS-Nummer

1354691-97-6

Molekularformel

C21H28F3N6O6P

Molekulargewicht

548.5 g/mol

IUPAC-Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid

InChI

InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1

InChI-Schlüssel

XXEDEGOAYSGNPS-ZOWNYOTGSA-N

SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O

Isomerische SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O

Kanonische SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Leniolisib phosphate;  Leniolisib monophosphate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Leniolisib phosphate
Leniolisib phosphate
Leniolisib phosphate
Leniolisib phosphate
Leniolisib phosphate
Leniolisib phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.